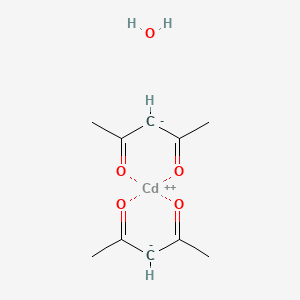
Cadmium acetylacetonate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium acetylacetonate hydrate is a useful research compound. Its molecular formula is C10H16CdO5 and its molecular weight is 328.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cadmium acetylacetonate hydrate is widely recognized for its catalytic properties. It is commonly used as a catalyst in polymerization reactions and organic synthesis. The compound facilitates the formation of complex structures by promoting the interaction between various reactants.
Case Study: Polymerization Reactions
In a study published by Stanford Advanced Materials, cadmium acetylacetonate was employed as a catalyst in the polymerization of styrene, resulting in high molecular weight polystyrene with controlled architecture . This demonstrates its effectiveness in producing materials with specific properties for industrial applications.
Thin-Film Deposition
The compound is also utilized in thin-film deposition processes, particularly in the fabrication of semiconductor materials and photovoltaic devices. Its ability to form uniform films makes it suitable for applications in electronics and solar energy.
Case Study: Semiconductor Fabrication
Research conducted at the Leibniz Institute for Solid State and Materials Research Dresden highlighted the use of this compound in chemical vapor deposition (CVD) techniques to create cadmium selenide (CdSe) thin films. These films exhibited excellent photoconductive properties, making them ideal for use in solar cells .
Quantum Dot Production
This compound serves as a precursor for synthesizing cadmium-based quantum dots (QDs). These nanomaterials have significant applications in optoelectronic devices, including LEDs and solar cells.
Case Study: Quantum Dot Synthesis
A notable study demonstrated the synthesis of cadmium sulfide (CdS) quantum dots using cadmium acetylacetonate as a starting material. The resulting QDs showed tunable optical properties, which are crucial for enhancing the performance of light-emitting devices .
Environmental Considerations
While cadmium compounds are useful in various applications, they also pose environmental risks due to their toxicity. Research into cadmium-free alternatives is ongoing, focusing on maintaining efficiency while reducing ecological impact.
Research Insights
A recent study emphasized developing cadmium-free quantum dots that maintain high efficiency levels for LED applications, showcasing the industry's shift towards safer materials without compromising performance .
属性
分子式 |
C10H16CdO5 |
|---|---|
分子量 |
328.64 g/mol |
IUPAC 名称 |
cadmium(2+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H7O2.Cd.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2; |
InChI 键 |
FPNUZVPTDYNKQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















